4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with the molecular formula C7H11N3. It is part of the indazole family, which is known for its diverse biological activities and medicinal properties . This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Scientific Research Applications
4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Safety and Hazards
Future Directions
While specific future directions for 4,5,6,7-tetrahydro-1H-indazol-4-amine are not available, there is a general consensus that the medicinal properties of indazole compounds need to be explored further for the treatment of various pathological conditions . This includes the development of novel agents for the treatment of inflammatory conditions and the exploration of the potential of indazole compounds as inhibitors of cyclo-oxygenase-2 (COX-2) .
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-tetrahydro-1H-indazol-4-amine is the SARS-CoV-2 main protease (Mpro) . Mpro plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development .
Mode of Action
The compound interacts with its target through a process of molecular docking, followed by molecular dynamics simulation and MM/GBSA calculations . This interaction results in the inhibition of the Mpro, thereby preventing the virus from replicating within the host .
Biochemical Pathways
The inhibition of Mpro affects the biochemical pathway of viral replication and transcription. By inhibiting this key enzyme, the compound prevents the virus from producing essential proteins, thus disrupting its life cycle and preventing further infection .
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV-2 replication within the host, which could potentially lead to a decrease in viral load and associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine derivatives with cyclohexanone under acidic conditions . Another approach involves the reduction of 4-nitro-1H-indazole derivatives using hydrogenation techniques .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic hydrogenation processes due to their efficiency and scalability. These methods typically involve the use of metal catalysts such as palladium or platinum on carbon supports .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include nitroso, nitro, and halogenated derivatives of this compound .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with a similar structure but lacking the tetrahydro modification.
2H-indazole: Another structural isomer with different electronic properties.
4,5,6,7-tetrahydro-1H-indazol-3-amine: A closely related compound with an amine group at a different position.
Uniqueness
4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides increased flexibility and potential for diverse interactions with biological targets compared to its fully aromatic counterparts .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSYSZDGNFLNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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